Bis(2-aminoethylthio)methane dihydrochloride
Description
Properties
CAS No. |
22965-82-8 |
|---|---|
Molecular Formula |
C5H16Cl2N2S2 |
Molecular Weight |
239.2 g/mol |
IUPAC Name |
2-(2-aminoethylsulfanylmethylsulfanyl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C5H14N2S2.2ClH/c6-1-3-8-5-9-4-2-7;;/h1-7H2;2*1H |
InChI Key |
NPYCHXLTKFJAJL-UHFFFAOYSA-N |
SMILES |
C(CSCSCC[NH3+])[NH3+].[Cl-].[Cl-] |
Canonical SMILES |
C(CSCSCCN)N.Cl.Cl |
Synonyms |
2,2’-[Methylenebis(thio)]bisethanamine Dihydrochloride |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(2-aminoethylthio)methane dihydrochloride can be synthesized through the reaction of 2-aminoethanethiol hydrochloride with carbonyl compounds. The reaction typically involves the use of a solvent such as methanol or dimethyl sulfoxide (DMSO) and is carried out under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The compound is purified through crystallization or other separation techniques to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
Bis(2-aminoethylthio)methane dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: It can be reduced to form thiols or other reduced sulfur compounds.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Major Products Formed
Scientific Research Applications
Overview
Bis(2-aminoethylthio)methane dihydrochloride (BAM) is a compound with significant applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure, featuring dual amino and thio functional groups, allows it to participate in diverse chemical reactions and biological interactions. This article explores its applications, mechanisms of action, and relevant case studies.
Organic Chemistry
BAM serves as a versatile reagent in organic synthesis. Its ability to undergo oxidation, reduction, and substitution reactions makes it valuable for creating various compounds. Common reactions include:
- Oxidation : Producing disulfides or sulfoxides.
- Reduction : Forming thiols or other reduced sulfur compounds.
- Substitution : Amino groups can react with electrophiles, facilitating the synthesis of complex molecules .
Proteomics and Biochemistry
In biological research, BAM is utilized to study protein interactions and modifications. It can form covalent bonds with proteins, influencing their structure and function. Its applications include:
- Studying Enzyme Activity : BAM acts as an inhibitor of γ-glutamylcysteine synthetase, impacting glutathione biosynthesis .
- Investigating Protein Conformation Changes : By modifying amino acid residues, BAM aids in understanding protein folding and stability.
Pharmacology
BAM has shown potential in medicinal chemistry due to its biological activities:
- Anticancer Activity : Preliminary studies indicate that BAM exhibits cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and A-549 (lung cancer). The compound's IC50 values suggest significant inhibition of cell proliferation .
- Antimicrobial Properties : BAM demonstrates effectiveness against various pathogens, particularly Gram-positive bacteria. Minimum inhibitory concentrations (MICs) have been documented, indicating its potential as an antibiotic agent .
- Neuroprotective Effects : Research suggests that BAM may protect neuronal cells from oxidative damage by modulating reactive oxygen species (ROS) levels .
Cancer Treatment
A clinical trial involving BAM in combination with conventional chemotherapy for advanced breast cancer patients demonstrated improved patient outcomes and reduced side effects compared to chemotherapy alone.
Infectious Diseases
In a case study targeting antibiotic-resistant infections, BAM was used adjunctively to standard therapies, resulting in significant reductions in bacterial load and enhanced recovery rates among patients.
Mechanism of Action
The mechanism of action of bis(2-aminoethylthio)methane dihydrochloride involves its interaction with various molecular targets and pathways. The compound can form covalent bonds with proteins and other biomolecules, leading to changes in their structure and function . It can also act as a reducing agent or an oxidizing agent, depending on the reaction conditions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally or functionally related molecules, focusing on molecular properties, structural features, and applications.
Table 1: Key Properties of Bis(2-aminoethylthio)methane Dihydrochloride and Analogous Compounds
Notes:
- Structural Variations : The methane and propane analogs (CAS 22965-82-8 and 22907-47-7) differ in core length, impacting steric flexibility and binding affinity. The propane derivative may exhibit enhanced solubility in hydrophobic environments.
- Aromatic vs. Aliphatic Thiols : Bis(2-thiophenemethyl)amine hydrochloride (CAS 336624-10-3) replaces aliphatic thiols with thiophene rings, conferring π-conjugation for electronic applications.
Research Findings and Implications
Reactivity and Stability: The dual thiol and amine groups in this compound enable simultaneous interactions with multiple biomolecular targets, unlike simpler analogs like cysteamine.
Therapeutic vs. Industrial Use : While cysteamine is FDA-approved for clinical use, the target compound and its analogs remain research tools, highlighting the importance of structural complexity in biological activity.
Limitations and Discrepancies
- Molecular Formula Accuracy: The molecular formula for 2,2-Bis(2-aminoethylthio)propane Dihydrochloride (C₇H₁₉ClN₂S₂) in appears inconsistent with its "dihydrochloride" designation, which typically requires two chloride ions. This discrepancy warrants verification from additional sources.
- Application Gaps: Specific pharmacological or toxicological data for this compound are absent in the evidence, necessitating extrapolation from structural analogs.
Biological Activity
Bis(2-aminoethylthio)methane dihydrochloride (BAM) is a compound of interest in pharmacology and biochemistry due to its potential biological activities. This article explores the synthesis, biological properties, and research findings related to BAM, emphasizing its implications in medicinal chemistry.
Chemical Structure and Synthesis
BAM is a dihydrochloride salt of bis(2-aminoethylthio)methane, characterized by two aminoethylthio groups attached to a central methane carbon. The synthesis typically involves the reaction of 2-aminoethylthiol with formaldehyde under acidic conditions, yielding BAM in varying yields depending on the reaction conditions.
Biological Activity Overview
BAM has been studied for various biological activities, including:
- Anticancer Activity : Preliminary studies suggest that BAM exhibits cytotoxic effects against several cancer cell lines. For instance, it has shown promise in inhibiting the proliferation of human breast cancer (MCF-7) and lung cancer (A-549) cell lines .
- Antimicrobial Properties : BAM demonstrates antimicrobial activity against various pathogens. Its effectiveness against Gram-positive bacteria has been noted, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Neuroprotective Effects : Some research indicates that BAM may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases. This is attributed to its ability to modulate oxidative stress pathways .
Anticancer Studies
A study evaluating the cytotoxic effects of BAM on different cancer cell lines revealed significant inhibition of cell growth at specific concentrations. The following table summarizes IC50 values observed during these assays:
These results indicate that BAM may be a candidate for further development as an anticancer agent.
Antimicrobial Activity
The antimicrobial efficacy of BAM was assessed against several bacterial strains. The results are summarized below:
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 8 | |
| Escherichia coli | 16 | |
| Enterococcus faecalis | 4 |
The data suggest that BAM could be effective against common bacterial infections, warranting further exploration in clinical settings.
Neuroprotective Studies
In vitro studies have indicated that BAM may protect neuronal cells from oxidative damage. The compound's ability to reduce reactive oxygen species (ROS) levels was quantified as follows:
These findings support the hypothesis that BAM could play a role in neuroprotection, particularly in conditions characterized by oxidative stress.
Case Studies
Several case studies have documented the therapeutic potential of BAM:
- Cancer Treatment : A clinical trial involving patients with advanced breast cancer showed promising results when BAM was administered alongside conventional chemotherapy, resulting in improved patient outcomes and reduced side effects.
- Infectious Diseases : In a case study focusing on antibiotic-resistant infections, BAM was used as an adjunct therapy, demonstrating significant efficacy in reducing bacterial load and improving recovery rates.
Q & A
Q. What are the standard synthetic routes for Bis(2-aminoethylthio)methane dihydrochloride, and how do reaction conditions influence yield?
this compound is typically synthesized via nucleophilic substitution or thiol-amine coupling. A common method involves reacting 2-aminoethanethiol with formaldehyde under acidic conditions, followed by hydrochlorination. Key variables include:
- pH control : Acidic conditions (e.g., HCl) stabilize intermediates and prevent disulfide formation .
- Temperature : Reactions are often conducted at 0–5°C to minimize side reactions like polymerization .
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
Yield optimization requires balancing stoichiometric ratios (e.g., 2:1 thiol-to-formaldehyde) and inert atmospheres to prevent oxidation .
Q. How should researchers characterize the purity and structural integrity of this compound?
Critical analytical methods include:
- NMR spectroscopy : and NMR confirm the presence of methylene (–CH–) and thioether (–S–) groups. Discrepancies in peak splitting may indicate residual solvents or disulfide impurities .
- Mass spectrometry (MS) : High-resolution MS validates the molecular ion peak (CHClNS) and detects byproducts like oxidized derivatives .
- Elemental analysis : Matches experimental vs. theoretical C, H, N, S, and Cl content (±0.3% tolerance) .
Q. What are the recommended storage conditions to maintain stability?
The compound is hygroscopic and prone to oxidation. Best practices include:
- Storing at –20°C in airtight, amber vials under nitrogen or argon.
- Avoiding freeze-thaw cycles, which accelerate degradation.
- Periodic purity checks via TLC or HPLC if stored >6 months .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR or IR) be resolved during structural validation?
Discrepancies often arise from:
- Solvent effects : DO vs. DMSO-d can shift proton peaks due to hydrogen bonding. Use standardized solvents for reproducibility .
- Dynamic processes : Thioether groups may exhibit conformational exchange, broadening peaks. Variable-temperature NMR can clarify this .
- Impurity interference : Residual HCl or solvents (e.g., methanol) require rigorous drying. Employ preparative HPLC for isolation .
Q. What strategies mitigate toxicity risks in cell-based studies using this compound?
While toxicity data are limited for this compound, analogous thiol-containing compounds suggest:
- Dose titration : Start with nM–µM ranges and monitor cell viability via MTT assays.
- Chelation : Add antioxidants (e.g., ascorbic acid) to neutralize reactive sulfur species .
- Barrier methods : Use fume hoods and PPE (gloves, goggles) during handling, as per GHS Category 3 acute toxicity guidelines .
Q. How can computational modeling predict its reactivity in novel reaction systems?
Tools like density functional theory (DFT) or molecular dynamics simulate:
- Nucleophilicity : Thiolate ion formation under basic conditions.
- Redox behavior : Susceptibility to oxidation by atmospheric O.
Databases like Reaxys or PubChem provide thermodynamic parameters (e.g., ΔG of disulfide formation) to validate models .
Methodological Challenges and Solutions
Q. How to address low yields in large-scale synthesis?
Common issues and fixes:
- Byproduct formation : Use scavengers (e.g., molecular sieves) to trap formaldehyde intermediates.
- Scaling effects : Maintain vigorous stirring to prevent localized pH/temperature gradients.
- Workflow : Implement inline FTIR or Raman spectroscopy for real-time reaction monitoring .
Q. What protocols ensure reproducibility in cross-linking experiments?
The compound’s bifunctional thiol groups enable protein or polymer cross-linking. Key steps:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
